Cas no 2639388-84-2 (rac-(1R,6S,7S)-7-amino-2-oxabicyclo4.2.0octane-7-carboxylic acid)
rac-(1R,6S,7S)-7-amino-2-oxabicyclo4.2.0octane-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2639388-84-2
- rac-(1R,6S,7S)-7-amino-2-oxabicyclo[4.2.0]octane-7-carboxylic acid
- EN300-27716549
- rac-(1R,6S,7S)-7-amino-2-oxabicyclo4.2.0octane-7-carboxylic acid
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- Inchi: 1S/C8H13NO3/c9-8(7(10)11)4-6-5(8)2-1-3-12-6/h5-6H,1-4,9H2,(H,10,11)/t5-,6-,8+/m0/s1
- InChI Key: KUXSBBNEAWKCAA-VMHSAVOQSA-N
- SMILES: O1CCC[C@H]2[C@@H]1C[C@@]2(C(=O)O)N
Computed Properties
- Exact Mass: 171.08954328g/mol
- Monoisotopic Mass: 171.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.7
- Topological Polar Surface Area: 72.6Ų
rac-(1R,6S,7S)-7-amino-2-oxabicyclo4.2.0octane-7-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27716549-0.05g |
rac-(1R,6S,7S)-7-amino-2-oxabicyclo[4.2.0]octane-7-carboxylic acid |
2639388-84-2 | 0.05g |
$827.0 | 2023-09-10 | ||
| Enamine | EN300-27716549-0.1g |
rac-(1R,6S,7S)-7-amino-2-oxabicyclo[4.2.0]octane-7-carboxylic acid |
2639388-84-2 | 0.1g |
$867.0 | 2023-09-10 | ||
| Enamine | EN300-27716549-0.25g |
rac-(1R,6S,7S)-7-amino-2-oxabicyclo[4.2.0]octane-7-carboxylic acid |
2639388-84-2 | 0.25g |
$906.0 | 2023-09-10 | ||
| Enamine | EN300-27716549-0.5g |
rac-(1R,6S,7S)-7-amino-2-oxabicyclo[4.2.0]octane-7-carboxylic acid |
2639388-84-2 | 0.5g |
$946.0 | 2023-09-10 | ||
| Enamine | EN300-27716549-1.0g |
rac-(1R,6S,7S)-7-amino-2-oxabicyclo[4.2.0]octane-7-carboxylic acid |
2639388-84-2 | 1g |
$1515.0 | 2023-05-25 | ||
| Enamine | EN300-27716549-2.5g |
rac-(1R,6S,7S)-7-amino-2-oxabicyclo[4.2.0]octane-7-carboxylic acid |
2639388-84-2 | 2.5g |
$1931.0 | 2023-09-10 | ||
| Enamine | EN300-27716549-5.0g |
rac-(1R,6S,7S)-7-amino-2-oxabicyclo[4.2.0]octane-7-carboxylic acid |
2639388-84-2 | 5g |
$4391.0 | 2023-05-25 | ||
| Enamine | EN300-27716549-10.0g |
rac-(1R,6S,7S)-7-amino-2-oxabicyclo[4.2.0]octane-7-carboxylic acid |
2639388-84-2 | 10g |
$6512.0 | 2023-05-25 | ||
| Enamine | EN300-27716549-1g |
rac-(1R,6S,7S)-7-amino-2-oxabicyclo[4.2.0]octane-7-carboxylic acid |
2639388-84-2 | 1g |
$986.0 | 2023-09-10 | ||
| Enamine | EN300-27716549-5g |
rac-(1R,6S,7S)-7-amino-2-oxabicyclo[4.2.0]octane-7-carboxylic acid |
2639388-84-2 | 5g |
$2858.0 | 2023-09-10 |
rac-(1R,6S,7S)-7-amino-2-oxabicyclo4.2.0octane-7-carboxylic acid Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on rac-(1R,6S,7S)-7-amino-2-oxabicyclo4.2.0octane-7-carboxylic acid
Rac-(1R,6S,7S)-7-Amino-2-Oxabicyclo[4.2.0]Octane-7-Carboxylic Acid: A Comprehensive Overview
Rac-(1R,6S,7S)-7-amino-2-oxabicyclo[4.2.0]octane-7-carboxylic acid, commonly referred to by its CAS number 2639388-84-2, is a complex bicyclic compound with significant potential in the field of organic chemistry and pharmacology. This compound belongs to the class of bicyclic amino acids, which have garnered considerable attention due to their unique structural features and diverse biological activities.
The molecular structure of this compound is characterized by a bicyclic framework with an oxygen atom at the 2-position of the bicyclo[4.2.0]octane system. The presence of both an amino group and a carboxylic acid group at the 7-position introduces a significant level of complexity and functional diversity to the molecule. This dual functionality makes it an intriguing target for researchers exploring its potential applications in drug design and chemical synthesis.
Recent studies have highlighted the importance of stereochemistry in determining the biological activity of this compound. The specific stereochemical configuration (1R,6S,7S) has been shown to influence its interaction with various biological targets, such as enzymes and receptors. Researchers have employed advanced techniques like X-ray crystallography and NMR spectroscopy to elucidate the three-dimensional structure of this compound, providing valuable insights into its conformational flexibility and binding affinities.
In terms of synthesis, several methodologies have been developed to construct the bicyclic core of this compound. One notable approach involves the use of ring-closing metathesis, which allows for the efficient formation of the bicyclo[4.2.0]octane framework. This method has been optimized to achieve high yields and excellent stereocontrol, making it a cornerstone in the synthesis of this compound and related analogs.
The pharmacological properties of rac-(1R,6S,7S)-7-amino-2-oxabicyclo[4.2.0]octane-7-carboxylic acid have been extensively investigated in recent years. Preclinical studies suggest that this compound exhibits potent inhibitory activity against certain proteases, making it a promising candidate for anti-inflammatory and antiviral therapies. Additionally, its ability to modulate ion channels has opened new avenues for its application in treating neurological disorders.
One area that has seen significant progress is the exploration of this compound's bioavailability and metabolic stability. Researchers have employed in vitro assays and animal models to assess its pharmacokinetic profile, revealing favorable absorption and distribution characteristics. These findings underscore its potential as an orally active drug candidate.
Moreover, computational chemistry has played a pivotal role in understanding the molecular interactions of this compound with biological targets. Docking studies and molecular dynamics simulations have provided detailed insights into its binding modes and energetics, enabling rational design strategies for optimizing its therapeutic potential.
In conclusion, rac-(1R,6S,7S)-7-amino-2-oxabicyclo[4.2.0]octane-7-carboxylic acid represents a fascinating molecule with multifaceted applications in drug discovery and chemical synthesis. Its unique structure, coupled with its promising biological activities, continues to drive innovative research across various scientific disciplines.
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